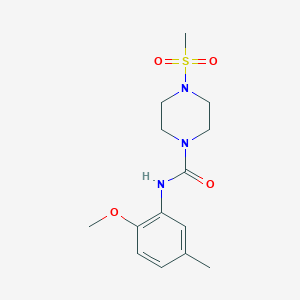
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes in cancer cells.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by blocking the activity of specific enzymes called kinases, which are involved in the growth and survival of cancer cells. It specifically targets BTK, ITK, and TEC kinases, which are commonly overexpressed in cancer cells. By inhibiting these kinases, N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells, which leads to their death. It also inhibits cell proliferation and migration, which are important processes for the growth and spread of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its specificity for BTK, ITK, and TEC kinases, which are commonly overexpressed in cancer cells. This makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its potential toxicity to normal cells, which can lead to adverse effects. It also has limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. This can help to identify patients who are most likely to benefit from the treatment. Another area of research is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinases, which can improve the efficacy and safety of the treatment. Additionally, the combination of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide with other chemotherapeutic agents is being explored as a potential treatment strategy for cancer.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenylamine with methylsulfonyl chloride to form N-(2-methoxy-5-methylphenyl)methanesulfonamide. This intermediate is then reacted with 1-piperazinecarboxylic acid to form N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-11-4-5-13(21-2)12(10-11)15-14(18)16-6-8-17(9-7-16)22(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYCIGSFMJNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

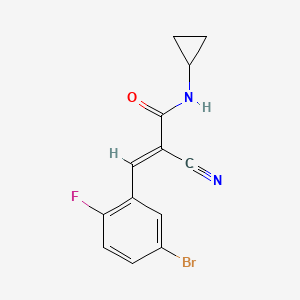
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
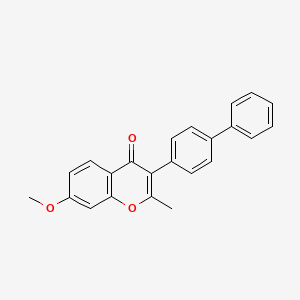
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
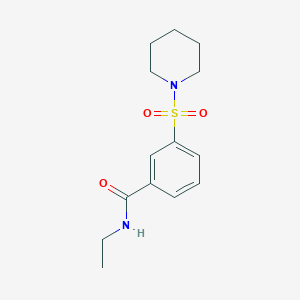

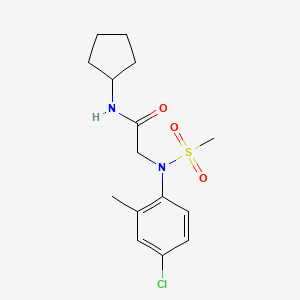
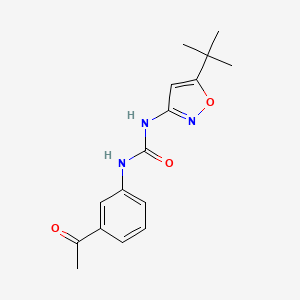
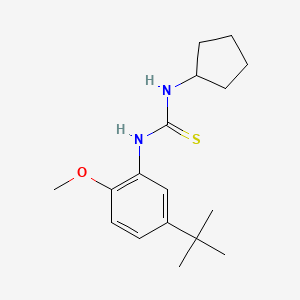

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)